molecular formula C9H17NO2 B2967278 Ethyl (3S,5R)-5-methylpiperidine-3-carboxylate CAS No. 2248397-93-3

Ethyl (3S,5R)-5-methylpiperidine-3-carboxylate

Cat. No.: B2967278
CAS No.: 2248397-93-3
M. Wt: 171.24
InChI Key: WWAAFWNXIATGST-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S,5R)-5-methylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (3S,5R)-5-methylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-7(2)5-10-6-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAAFWNXIATGST-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](CNC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (3S,5R)-5-methylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with specific stereochemistry at the 3 and 5 positions. The chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.23 g/mol
  • SMILES Notation : CC(=O)N1CC(CC1(C)C(=O)OCC)C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets. Notably, studies have highlighted its role in modulating protein interactions, particularly in cancer biology.

1. Inhibition of BCL6

One significant area of research involves the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in several malignancies. This compound has demonstrated potential as a degrader of BCL6, which is crucial for therapeutic strategies against certain types of lymphomas.

Table 1: Structure-Activity Relationships for Piperidine Derivatives

CompoundStructureBCL6 Degradation (%)Binding Affinity (nM)
CCT373566CCT373566>90%<10
This compound-TBDTBD
CCT373567CCT3735670%TBD

The degradation efficacy of this compound is yet to be fully quantified but is expected to follow similar trends observed in related compounds.

2. Antiviral Activity

Recent studies have also investigated the antiviral properties of derivatives related to this compound. Specifically, compounds targeting the SARS-CoV-2 papain-like protease (PLpro) have shown promise in inhibiting viral replication.

Case Study: SARS-CoV-2 Inhibition
A study demonstrated that certain piperidine derivatives exhibited significant inhibition of PLpro, suggesting a potential therapeutic application for respiratory viral infections. The pharmacokinetic properties indicated favorable absorption and bioavailability.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : Good oral bioavailability.
  • Metabolism : Primarily hepatic; further studies needed to elucidate metabolic pathways.
  • Toxicity : Initial assessments indicate a low toxicity profile; however, extensive toxicological evaluations are warranted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.